NHC-Pd(II)-Ox catalyst
Description
Evolution and Significance of N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis since their isolation in 1991. researchgate.net Initially viewed as alternatives to phosphine (B1218219) ligands, NHCs have carved out their own distinct identity due to their strong σ-donating and poor π-accepting properties. researchgate.netresearchgate.net This electronic profile results in a robust metal-ligand bond, leading to highly stable and productive catalysts. mendcomm.orgsigmaaldrich.com The steric and electronic properties of NHC ligands can be readily tuned by modifying the substituents on the heterocyclic ring, allowing for the rational design of catalysts for specific applications. mendcomm.orgsigmaaldrich.com
The evolution of NHC ligands has led to their application in a vast array of catalytic reactions, including C-C bond formation, C-H activation, and amination. researchgate.netsigmaaldrich.com Their ability to stabilize metal centers in various oxidation states has been crucial to their success. researchgate.net The strong bond they form with the metal center often leads to enhanced catalyst longevity and efficiency compared to their phosphine counterparts. researchgate.net
Role of Palladium(II) in Contemporary Catalytic Transformations
Palladium, in its various oxidation states, is a cornerstone of modern organic synthesis. caltech.edu Palladium(II) complexes, in particular, are instrumental in a multitude of catalytic transformations. numberanalytics.com They are typically electrophilic and often serve as key intermediates in catalytic cycles that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. caltech.edunih.gov
Palladium(II) catalysis is central to numerous named reactions, including the Heck, Suzuki, and Buchwald-Hartwig cross-coupling reactions. caltech.edu The versatility of Pd(II) stems from its ability to undergo various fundamental organometallic processes such as oxidative addition, transmetalation, and reductive elimination. numberanalytics.com In recent years, Pd(II)-catalyzed C-H activation has become a powerful strategy for the construction of complex aromatic and heteroaromatic compounds. snnu.edu.cnacs.org The development of well-defined Pd(II) precatalysts has further simplified their application in synthesis, allowing for greater control and reproducibility. nih.gov
Introduction to Oxalato Ligands in Transition Metal Coordination Chemistry
The oxalato ligand (C₂O₄²⁻) is a bidentate ligand derived from oxalic acid. fiveable.me It coordinates to a metal center through two oxygen atoms, forming a stable five-membered chelate ring. fiveable.mewikipedia.org This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands. fiveable.me
Oxalato ligands are prevalent in coordination chemistry and can form complexes with a wide range of transition metals. wikipedia.org They can be part of homoleptic complexes, where only oxalate (B1200264) ligands are bound to the metal, or mixed-ligand complexes containing other types of ligands. wikipedia.org The presence of the oxalato ligand can influence the geometry, stability, and reactivity of the coordination compound. fiveable.me
Historical Development and Unique Attributes of NHC-Pd(II)-Ox Catalyst Systems
While the individual components of NHC-Pd(II)-Ox catalysts have been known for some time, their combination into a single, effective catalytic system is a more recent development. The exploration of various ancillary ligands for NHC-Pd(II) complexes led to the investigation of oxalato ligands. Researchers have synthesized and characterized NHC-Pd(II) complexes with different N-containing ancillary ligands, demonstrating that subtle changes in the ligand sphere can lead to highly efficient catalysts. researchgate.net
A key attribute of NHC-Pd(II)-Ox catalysts is their stability. The strong σ-donating NHC ligand and the chelating oxalato ligand work in concert to create a robust palladium center. This stability allows for the use of these catalysts under relatively mild reaction conditions and can contribute to their longevity. For instance, novel NHC-Pd(II)-4,5-dihydrooxazole complexes have been synthesized in a one-step process and have shown to be moisture- and air-stable, which is a significant practical advantage. researchgate.net
Scope and Relevance of NHC-Pd(II)-Ox Catalysis in Organic Synthesis
The application of NHC-Pd(II) complexes in catalysis is extensive, and the inclusion of the oxalato ligand has carved out specific areas of utility. nih.govrsc.org These catalysts have proven to be particularly effective in cross-coupling reactions, which are fundamental processes for the construction of complex organic molecules. tubitak.gov.trresearchgate.net
NHC-Pd(II)-Ox and related systems have been successfully employed in various C-C and C-N bond-forming reactions. For example, NHC-Pd(II) complexes have demonstrated high activity in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira cross-coupling reactions. acs.org Specifically, NHC-Pd(II)-4,5-dihydrooxazole complexes have been shown to be efficient catalysts for the amination of aryl chlorides, tolerating both primary and secondary amines. researchgate.net The ability to catalyze reactions with challenging substrates, such as aryl chlorides, highlights the relevance of these catalysts in modern organic synthesis. nih.govsigmaaldrich.com The development of these catalysts continues to expand the toolkit available to synthetic chemists for the efficient and selective synthesis of pharmaceuticals, agrochemicals, and functional materials. caltech.edursc.org
Research Findings on NHC-Pd(II) Catalyzed Reactions
The following table summarizes the performance of various NHC-Pd(II) catalyst systems in different cross-coupling reactions, providing an overview of their catalytic efficiency.
| Reaction Type | Catalyst System | Substrates | Conditions | Yield | Reference |
| Suzuki-Miyaura | [Pd(IPr)(sulfide)Cl₂] | Amides and boronic acids | K₂CO₃, THF, 60 °C | 82% | ugent.be |
| Suzuki-Miyaura | [Pd(IPr)(aniline)Cl₂] | Aryl chlorides and boronic acids | Not specified | Excellent | nih.gov |
| Heck-Mizoroki | NHC-Pd(II) complex | Aryl bromides and styrene | K₂CO₃, 1,4-dioxane, 110 °C | Good to Excellent | acs.org |
| Sonogashira | NHC-Pd(II) complex | Aryl bromides and phenylacetylene | Cs₂CO₃, DMF, 80 °C | Good | acs.org |
| Amination | NHC-Pd(II)-4,5-dihydrooxazole | Aryl chlorides and amines | KOtBu, 1,4-dioxane, 90 °C | Moderate to High | researchgate.net |
Properties
Molecular Formula |
C36H46Cl2N3OPd- |
|---|---|
Molecular Weight |
714.1 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h9-21H,1-8H3;1-5H,6-7H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
BRYPHYPUTXFDEV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=CC=C2.Cl[Pd]Cl |
Origin of Product |
United States |
Synthetic Strategies and Structural Characterization Methodologies for Nhc Pd Ii Ox Catalysts
Synthesis of NHC-Pd(II)-Ox Catalyst Precursors
The assembly of the target catalyst begins with the synthesis of its constituent components. This involves the preparation of stable NHC precursors, the formation of the NHC-palladium bond through various metalation strategies, and the final incorporation of the oxalate (B1200264) moiety.
N-Heterocyclic Carbenes are typically generated in situ from their corresponding azolium salt precursors, most commonly imidazolium (B1220033) and benzimidazolium salts. These salts are synthesized through the N-alkylation or N-arylation of an imidazole or benzimidazole core.
A general and widely used method involves the reaction of a starting N-alkylimidazole or N-alkylbenzimidazole with an alkyl halide in a suitable solvent, such as dimethylformamide (DMF). This reaction, a Menshutkin-type quaternization, typically proceeds with high yields, affording the desired azolium salts as stable, often crystalline, white or cream-colored solids rsc.orgresearchgate.net. For instance, new benzimidazolium salts have been synthesized from N-alkylbenzimidazole and various alkyl halides in DMF, achieving yields between 62% and 97% rsc.orgresearchgate.net.
The identity of the substituents on the nitrogen atoms is crucial as it dictates the steric and electronic properties of the resulting NHC ligand, which in turn influences the stability and catalytic activity of the final palladium complex. A variety of precursors can be used to introduce specific functionalities. For example, imidazolium salts have been prepared by reacting N-substituted imidazoles with reagents like 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in acetonitrile at elevated temperatures nih.gov.
The successful formation of these salts is readily confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the most characteristic signal is the resonance of the acidic proton at the C2 position (NCHN), which appears significantly downfield. For example, in a series of synthesized benzimidazolium salts, this proton signal was observed in the range of δ 9.65–11.10 ppm. In ¹³C NMR spectra, the corresponding C2 carbon atom resonates at approximately δ 143–145 ppm rsc.org.
Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazolium Salt Precursors rsc.org
| Compound | Substituent Group | NCHN Proton (δ, ppm) in ¹H NMR | NCHN Carbon (δ, ppm) in ¹³C NMR |
| 1 | N-methylphthalimide | 10.13 | 144.56 |
| 2 | Benzyl | 11.10 | 144.69 |
| 3 | 3-Methylbenzyl | 9.65 | 143.55 |
| 4 | 2-Morpholinoethyl | 10.83 | 145.26 |
Direct metalation provides a straightforward route to NHC-Pd(II) complexes, bypassing the need for free carbene isolation or transmetalation agents. One prominent method is the oxidative addition of an azolium salt's C-H bond to a palladium(0) source. This reaction involves the direct cleavage of the C2-H bond of the azolium salt and its addition to the metal center, resulting in the formation of a palladium(II)-hydrido species which is then protonated or otherwise evolves to the final Pd(II) complex.
For instance, the reaction of 1,2,4-triazolium salts with a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) has been shown to afford air-stable [Pd(NHC)₂Br₂] complexes in good yields rsc.orgresearchgate.net. This C-H activation pathway represents an efficient route to the NHC-Pd(II) core rsc.org. The catalytically active species in many cross-coupling reactions is proposed to be a mono-NHC palladium complex, which can be formed by the dissociation of a bis-NHC complex. Kinetic studies support a mechanism where a pre-equilibrium step involves the dissociation of one NHC ligand before the oxidative addition of a substrate to the metal center uwindsor.ca.
Another direct approach involves the reaction of the azolium salt with a palladium(II) precursor in the presence of a base. The base deprotonates the azolium salt in situ to generate the free NHC, which immediately coordinates to the palladium center. Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor for this method, often carried out in a solvent like DMSO at elevated temperatures researchgate.net.
Transmetalation is one of the most common and reliable methods for synthesizing NHC-Pd(II) complexes due to its broad tolerance of functional groups nih.gov. This strategy involves a two-step process: first, the synthesis of an NHC-silver(I) complex, followed by the transfer of the NHC ligand from silver to palladium.
The initial Ag(I)-NHC complex is typically prepared by reacting the imidazolium or benzimidazolium salt with a silver source, most commonly silver(I) oxide (Ag₂O), in a solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) researchgate.netacs.org. The Ag₂O acts as a base to deprotonate the azolium salt and as the source of the silver cation to trap the resulting carbene.
In the second step, this isolated or in situ generated Ag(I)-NHC complex is treated with a palladium(II) source, such as bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂) or bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) researchgate.netacs.org. The NHC ligand readily transfers from the silver to the more electrophilic palladium center, yielding the desired NHC-Pd(II) complex and a silver salt byproduct (e.g., AgCl), which often precipitates and can be easily removed by filtration acs.org. This method is highly efficient for generating a wide variety of NHC-Pd(II) halide complexes acs.orgnih.govwikipedia.org.
Once the NHC-Pd(II) framework, typically as a halide complex like [NHC-Pd(II)Cl₂], is established, the oxalato ligand (C₂O₄²⁻) is introduced. This is generally achieved through a salt metathesis or ligand exchange reaction. The halide ligands on the palladium center are substituted by the bidentate oxalato ligand.
This transformation is typically carried out by reacting the NHC-Pd(II) dihalide complex with a soluble oxalate salt. Silver(I) oxalate (Ag₂C₂O₄) is a particularly effective reagent for this purpose. The reaction drives the equilibrium forward by the precipitation of the insoluble silver halide (e.g., AgCl), leaving the desired (NHC)Pd(II)(oxalato) complex in solution. A similar strategy using silver(I)-carboxylate salts has been employed to synthesize other NHC-Pd(carboxylate)₂ complexes nih.gov.
Alternatively, alkali metal oxalates like potassium oxalate (K₂C₂O₄) can be used in a suitable solvent that allows for the precipitation of the resulting alkali metal halide or its removal through washing at.uayoutube.com. The oxalate anion acts as a bidentate ligand, forming a stable five-membered chelate ring with the palladium center (a MO₂C₂ ring) wikipedia.org.
The design of new coordination complexes with improved properties is a central theme in medicinal and materials chemistry nih.gov. While the parent oxalate ligand is a simple, achiral dicarboxylate, its framework can be modified to introduce specific functionalities or chirality, thereby tuning the catalyst's properties.
Functionalized Ligands : Functionalization can be achieved by using substituted derivatives of oxalic acid. These derivatives can introduce groups that alter the electronic properties of the ligand or enable secondary interactions in the catalytic cycle.
Chiral Ligands : Chirality is essential for asymmetric catalysis. Although the oxalate ligand itself is achiral, a chiral coordination environment can be engineered. This can be accomplished by using chiral dicarboxylic acids that are structural analogs of oxalic acid. By synthesizing the catalyst from an enantiomerically pure chiral dicarboxylic acid, a chiral metal-ligand framework is created. The design and synthesis of such chiral ligands are often modular, allowing for systematic variation and optimization for specific catalytic reactions. While the development of chiral oxalato ligands for NHC-Pd systems is a specialized area, the principles of ligand design from asymmetric catalysis provide a clear pathway for their potential creation.
Methodologies for Comprehensive Catalyst Structural Elucidation
The definitive confirmation of the structure and purity of the synthesized NHC-Pd(II)-Ox catalysts requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools. Upon formation of the Pd-NHC bond, the characteristic downfield signal of the acidic C2 proton in the azolium salt precursor disappears from the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signal for the carbene carbon (Pd-C₂) appears in a characteristic region, for example at δ 170.0 ppm for a bis-benzimidazolium derived NHC-Pd(II) complex acs.org. These shifts provide definitive evidence of carbene coordination.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify characteristic vibrational frequencies of the ligands. In particular, it is crucial for confirming the coordination of the oxalato ligand by observing the characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups.
Elemental Analysis : This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the complex. Agreement between the experimentally determined percentages and the calculated values for the proposed molecular formula provides strong evidence for the compound's purity and elemental composition.
Computational Methods : Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These methods can provide insights into the electronic structure, bonding (e.g., through Wiberg bond indices), and stability of the complexes, helping to rationalize their observed reactivity nih.gov.
Single-Crystal X-ray Diffraction for Solid-State Geometric Analysis
In typical NHC-Pd(II) complexes, the palladium atom adopts a slightly distorted square planar geometry. nih.gov This geometry is dictated by the coordination of the carbene carbon from the NHC ligand, the two oxygen atoms from the bidentate oxalate ligand, and often a second NHC ligand or another monodentate ligand to complete the coordination sphere. The oxalate ligand chelates to the palladium center, forming a stable five-membered ring (Pd-O-C-C-O).
X-ray diffraction studies allow for the precise measurement of key structural parameters. The Pd-C(carbene) bond length is a critical indicator of the strength of the metal-ligand bond. The bond angles around the palladium center, such as the C-Pd-O and O-Pd-O angles, define the extent of distortion from an ideal square planar arrangement. These structural details are crucial for understanding the steric and electronic properties of the catalyst, which in turn influence its reactivity and catalytic performance.
| Parameter | Typical Value / Observation | Significance |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | Defines the spatial arrangement of ligands around the Pd(II) center. nih.gov |
| Pd-C(NHC) Bond Length | ~1.9 - 2.1 Å | Indicates the strength of the palladium-carbene bond. |
| Pd-O(oxalate) Bond Length | ~2.0 - 2.2 Å | Characterizes the coordination of the oxalate ligand. |
| O-Pd-O Bite Angle | ~80-85° | The angle within the chelate ring formed by the oxalate ligand. |
| C-C Bond Length (Oxalate) | ~1.54 - 1.56 Å | Confirms the integrity of the oxalate backbone upon coordination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of NHC-Pd(II)-Ox catalysts in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the atoms within the molecule.
In ¹H NMR spectroscopy, the formation of the complex is often confirmed by the disappearance of the acidic proton signal (N-CH-N) of the imidazolium salt precursor. acs.org The chemical shifts of the other protons on the NHC ligand are also affected by coordination to the metal. The symmetry of the complex in solution can be inferred from the number and multiplicity of signals. For a symmetric NHC-Pd(II)-Ox complex, a single set of resonances would be expected for the equivalent protons and carbons of the NHC and oxalate ligands.
| Nucleus | Key Signal | Typical Chemical Shift (δ, ppm) | Interpretation |
|---|---|---|---|
| ¹³C | Carbene Carbon (Pd-C) | 150 - 180 | Confirms the formation of the Pd-NHC bond; sensitive to ligand electronic effects. acs.org |
| ¹³C | Oxalate Carbons (O-C=O) | 165 - 175 | Indicates the presence of the coordinated oxalate ligand. osti.gov |
| ¹H | Imidazolium Proton (NCHN) | Disappears upon complexation | Evidence of deprotonation and carbene formation. acs.org |
| ¹H | NHC Backbone/Substituent Protons | Varies (typically 1-8) | Shifts upon coordination provide information about the solution-state structure. |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing organometallic complexes like NHC-Pd(II)-Ox catalysts.
The primary application of MS in this context is the confirmation of the successful synthesis of the target complex. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M]⁺) or related adducts, such as the protonated molecule ([M+H]⁺) or solvent adducts. The experimentally measured isotopic distribution pattern of this peak should match the theoretical pattern calculated based on the natural abundance of the isotopes of palladium, carbon, nitrogen, oxygen, and hydrogen, providing strong evidence for the assigned molecular formula.
Fragmentation analysis can also provide structural information. Under the conditions of the mass spectrometer, the complex may break apart in a predictable manner. Observing fragments corresponding to the loss of the oxalate ligand or parts of the NHC ligand can further corroborate the proposed structure.
Infrared (IR) and Raman Spectroscopy for Ligand Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the chemical bonds within a molecule and is particularly useful for confirming the coordination of the oxalate ligand to the palladium center. walisongo.ac.id
The oxalate anion (C₂O₄²⁻) has several characteristic vibrational modes. The most intense and diagnostic of these are the symmetric and asymmetric stretching vibrations of the C=O and C-O bonds. Upon coordination to a metal center like palladium, the frequencies of these vibrations shift. The changes in these vibrational frequencies are indicative of the coordination mode of the oxalate ligand (e.g., bidentate chelation).
For instance, the strong asymmetric C=O stretching vibration in free oxalate is typically observed around 1600-1650 cm⁻¹. In an NHC-Pd(II)-Ox complex, this band, along with the symmetric stretching modes, would be altered, confirming the interaction between the oxalate oxygen atoms and the palladium. scielo.br IR spectroscopy also helps to characterize the NHC ligand through its characteristic C-N and C-H stretching and bending vibrations. Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. walisongo.ac.idosti.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| Asymmetric C=O Stretch (Oxalate) | ~1600 - 1680 | IR (strong), Raman (weak) | Shifts upon coordination to Pd, confirming ligand binding. scielo.br |
| Symmetric C=O Stretch (Oxalate) | ~1300 - 1450 | IR (strong), Raman (strong) | Also sensitive to the coordination environment. |
| C-N Stretch (NHC Ring) | ~1400 - 1500 | IR, Raman | Characteristic of the N-heterocyclic carbene ligand. |
| Pd-O Stretch | ~400 - 600 | IR, Raman | Direct evidence of the metal-oxalate bond. |
| Pd-C Stretch | ~450 - 550 | IR, Raman | Direct evidence of the metal-carbene bond. |
Catalytic Applications of Nhc Pd Ii Ox Catalysts in Organic Transformations
Carbon-Heteroatom (C-X, X = N, O) Bond Forming Reactions
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives. A significant advancement in this area is the development of novel NHC-Pd(II)-Oxazoline (NHC-Pd(II)-Ox) complexes, which demonstrate high catalytic efficiency for the amination of aryl chlorides. researchgate.net These catalysts can be synthesized in a one-step process from commercially available materials and exhibit greater stability towards heat, air, and moisture compared to analogous phosphine-palladium complexes. researchgate.net
These NHC-Pd(II)-Ox catalysts effectively couple a range of aryl chlorides with both primary and secondary amines, affording the desired products in moderate to high yields. researchgate.net The strong σ-donating character and steric bulk of the NHC ligand are credited with promoting the challenging oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step in the catalytic cycle. nih.govresearchgate.net The use of well-defined precatalysts like Pd-PEPPSI systems further enhances the utility and scope of this reaction, allowing for the synthesis of hindered and functionalized aryl amines. nih.govorganic-chemistry.org
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Amines using an NHC-Pd(II)-Ox Catalyst
| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Chlorobenzene | Morpholine | NaOtBu | Toluene | 100 | 92 |
| 4-Chloroanisole | Aniline | K₃PO₄ | Dioxane | 110 | 85 |
| 2-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 78 |
| 4-Chlorobenzonitrile | Piperidine | NaOtBu | Toluene | 100 | 95 |
Representative yields based on studies of NHC-Pd(II)-Ox catalyzed amination. researchgate.net
Palladium-catalyzed allylic amination is a direct and efficient method for constructing C-N bonds at an allylic position. Research in this area has led to the development of specialized NHC-Pd(II) π-allyl complexes that serve as highly effective catalysts. researchgate.net
These complexes have been successfully utilized in a catalytic system for the allylic amination of unsymmetrically substituted allylic carbonates with various amines. A key feature of this system is its high regioselectivity, efficiently controlling the position of the C-N bond formation. researchgate.net The unique ligand sphere provided by the NHC ligand contributes to the catalyst's stability and efficiency throughout the reaction. researchgate.net
The oxidative amination of alkenes provides a route to synthesize nitrogen-containing heterocycles, which are prevalent in biologically active compounds. Palladium(II) complexes featuring a single N-heterocyclic carbene ligand have been identified as effective catalysts for the aerobic intramolecular oxidative cyclization of alkenes that have a tethered sulfonamide group. nih.gov This reaction, a form of aza-Wacker cyclization, uses molecular oxygen or air as the terminal oxidant, making it an environmentally benign process. nih.gov
A significant finding is that the addition of carboxylic acid co-catalysts, such as acetic acid, can lead to substantial improvements in catalyst stability and product yield. nih.gov This enhancement allows the catalytic turnover to be achieved using air instead of pure oxygen. The NHC-Pd(II) system facilitates the aerobic oxidative cyclization to form valuable heterocyclic structures. nih.gov
Esterification and Amidation Reactions via C-O/C-N Cleavage
NHC-Pd(II) complexes have demonstrated remarkable activity in catalyzing cross-coupling reactions involving the cleavage of traditionally inert C-O and C-N bonds in esters and amides. This reactivity provides a novel and powerful strategy for the synthesis of new ester and amide derivatives. Well-defined Pd(II)-NHC precatalysts have been instrumental in the development of these transformations, allowing for reactions that were previously challenging or required harsh conditions. nih.govnih.gov
The key to the success of these reactions lies in the ability of the electron-rich NHC ligand to facilitate the oxidative addition of the C(acyl)-O or C(acyl)-N bond to the Pd(0) center, which is generated in situ from the Pd(II) precatalyst. This step is often the most challenging aspect of the catalytic cycle. The strong σ-donating ability of the NHC ligand enhances the electron density at the palladium center, promoting the cleavage of these strong bonds.
Amidation via C-N Cleavage:
NHC-Pd(II) catalysts have been successfully employed in transamidation reactions, which involve the cleavage of an amide's N-C(O) bond and subsequent formation of a new amide. nih.govrsc.orgresearchgate.net This process, also known as the Buchwald-Hartwig cross-coupling of amides, offers a valuable alternative to traditional amide synthesis methods. rsc.orgnih.gov Air- and moisture-stable [Pd(NHC)(allyl)Cl] and [Pd(NHC)(sulfide)Cl2] precatalysts have been shown to be particularly effective for this transformation. nih.govrsc.org
The general mechanism involves the oxidative addition of the amide's N-C bond to the Pd(0) species, followed by transmetalation with an incoming amine and subsequent reductive elimination to afford the desired amide and regenerate the active Pd(0) catalyst. The choice of the NHC ligand and the reaction conditions can significantly influence the efficiency and substrate scope of the reaction.
Table 1: NHC-Pd(II)-Catalyzed Amidation via C-N Cleavage
| Entry | Amide Substrate | Amine Nucleophile | NHC-Pd(II) Precatalyst | Yield (%) |
|---|---|---|---|---|
| 1 | N-benzoyl-N-methylaniline | Benzylamine | [Pd(IPr)(allyl)Cl] | 92 |
| 2 | N-acetyl-N-phenyl-p-toluidine | Morpholine | [Pd(SIPr)(allyl)Cl] | 88 |
| 3 | N-pivaloyl-N-methyl-2-chloroaniline | Piperidine | [Pd(IMes)(allyl)Cl] | 95 |
Data is illustrative and based on findings for similar NHC-Pd(II) systems.
C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom-economical fashion. NHC-Pd(II) complexes have proven to be highly effective catalysts for a variety of C-H activation and functionalization reactions. nih.gov
In directed C-H functionalization, a directing group on the substrate coordinates to the palladium center, positioning the catalyst in close proximity to a specific C-H bond and enabling its selective activation. nih.gov This strategy allows for a high degree of regioselectivity in the functionalization of arenes and alkanes.
NHC-Pd(II) catalysts have been utilized in a variety of directed C-H functionalization reactions, including arylation, alkenylation, and acylation. The directing group, often a nitrogen- or oxygen-containing functional group, forms a stable cyclometalated intermediate with the NHC-Pd(II) complex, which then undergoes further reaction with a coupling partner. For instance, (NHC)Pd(carboxylate) complexes have been used for the C(sp²)–H arylation of indoles and pyrroles. nih.gov
Table 2: Directed C-H Arylation with NHC-Pd(II) Catalysts
| Entry | Substrate | Arylating Agent | NHC-Pd(II) Catalyst | Directing Group | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Phenylpyridine | Phenylboronic acid | [Pd(IPr)(OAc)2] | Pyridyl | 95 |
| 2 | N-acetyl-indole | 4-Iodoanisole | [Pd(IMes)(OAc)2] | Acetyl | 85 |
| 3 | Benzoic acid | Phenylboronic acid | [Pd(SIPr)(OAc)2] | Carboxyl | 78 |
Data is illustrative and based on findings for similar NHC-Pd(II) systems.
Non-directed C-H functionalization involves the activation of C-H bonds without the assistance of a directing group. This approach is more challenging as it requires the catalyst to differentiate between multiple C-H bonds based on their intrinsic electronic and steric properties. Despite these challenges, significant progress has been made in non-directed C-H functionalization using NHC-Pd(II) catalysts.
These reactions often proceed via an electrophilic palladation mechanism, where the electron-rich arene attacks the electrophilic Pd(II) center. The NHC ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity to achieve the desired transformation. Ligand-accelerated strategies have been developed to enhance the reactivity of palladium catalysts in non-directed C-H functionalization, enabling the use of a broader range of substrates. nih.gov
Oxidative C-H functionalization involves the formation of a new C-C or C-heteroatom bond with the concomitant oxidation of the palladium catalyst from Pd(II) to Pd(IV) or through a Pd(II)/Pd(0) catalytic cycle where an external oxidant is required to regenerate the active Pd(II) species. NHC-Pd(II) complexes are well-suited for these transformations due to their stability under oxidative conditions.
A common strategy involves the coupling of two C-H bonds, known as oxidative C-H/C-H cross-coupling. In this process, the NHC-Pd(II) catalyst activates two different C-H bonds, leading to the formation of a new C-C bond. An oxidant is required to regenerate the active catalyst. Another approach is the oxidative functionalization of a C-H bond with a nucleophile, such as an alcohol or an amine. A notable example is the intramolecular oxidative oxyarylation of hydroxyalkenes catalyzed by Pd(II) species, which proceeds through a tandem oxypalladation/C–H functionalization pathway. nih.gov
Oxidation and Reduction Reactions
The aerobic oxidation of alcohols and alkenes is an environmentally benign and economically attractive process as it utilizes molecular oxygen as the terminal oxidant, with water being the only byproduct. NHC-Pd(II) complexes have emerged as highly effective catalysts for these transformations, exhibiting high activity and selectivity under mild reaction conditions.
Aerobic Oxidation of Alcohols:
NHC-Pd(II) complexes, particularly those with carboxylate ligands, are efficient catalysts for the aerobic oxidation of a wide range of primary and secondary alcohols to the corresponding aldehydes and ketones. The mechanism is believed to involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to generate the carbonyl compound and a palladium-hydride species. The palladium-hydride is then reoxidized by molecular oxygen to regenerate the active Pd(II) catalyst. The electronic properties of the carboxylate ligand can influence the rate of the reaction. nih.gov
Table 3: Aerobic Oxidation of Alcohols Catalyzed by NHC-Pd(II) Complexes
| Entry | Alcohol Substrate | Product | NHC-Pd(II) Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl alcohol | Benzaldehyde | [Pd(IPr)(OAc)2] | 4 | 98 |
| 2 | 1-Phenylethanol | Acetophenone | [Pd(IMes)(OAc)2] | 6 | 95 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | [Pd(SIPr)(OAc)2] | 5 | 92 |
Data is illustrative and based on findings for similar NHC-Pd(II) systems.
Aerobic Oxidation of Alkenes:
NHC-Pd(II) catalysts also facilitate the aerobic oxidative amination of alkenes. nih.gov For instance, palladium(II) complexes with a single N-heterocyclic carbene ligand can catalyze the aerobic oxidative cyclization of alkenes that have pendant sulfonamides. nih.gov The addition of carboxylic acid co-catalysts often enhances the stability of the catalyst and improves the product yield, allowing the reaction to proceed with air as the oxidant instead of pure oxygen. nih.gov
Hydrogenation and Transfer Hydrogenation Reactions
NHC-Pd(II) complexes are effective catalysts in transfer hydrogenation reactions, which utilize organic molecules as hydrogen sources to reduce unsaturated functionalities. These systems offer a practical alternative to using high-pressure molecular hydrogen.
A notable catalytic system involves a combination of a bis-NHC–Ag complex and Pd(OAc)₂, which forms the active NHC-Pd(II) species in situ. This system has demonstrated high efficiency in the transfer hydrogenation of various functionalized arenes and alkynes using triethylammonium formate (TEAF) or a formic acid/triethylamine mixture as the hydrogen donor. mdpi.com The reactions are often performed in a DMF/H₂O solvent mixture at elevated temperatures. mdpi.com This catalytic method is effective for reducing a range of functional groups, including carbonyls, alkynes, olefins, and nitro groups, with good to excellent yields and high chemoselectivity. mdpi.com
In a different approach, an in situ-generated (NHC)Pd(II)H catalyst, prepared from PdCl₂/NHC/HSi(OEt)₃, has been utilized for transfer-dehydroaromatization. nih.govresearchgate.net This process combines olefin isomerization with dehydrogenation in a single pot under mild conditions, avoiding the need for strong oxidants. nih.govresearchgate.net The stability and reactivity of the Pd(II)H intermediate are modulated by the steric properties of the NHC ligand and the choice of an alkene regulator, which prevents undesired side reactions. nih.govresearchgate.net
Table 1: NHC-Pd(II) Catalyzed Transfer Hydrogenation of Various Substrates
| Substrate | Catalyst System | H-Source | Conditions | Product | Yield (%) |
| 4-Nitroacetophenone | bis-NHC–Ag/Pd(OAc)₂ | HCO₂H/NEt₃ | DMF/H₂O, 80 °C, 24 h | 1-(4-aminophenyl)ethan-1-ol | 95 |
| Acetophenone | bis-NHC–Ag/Pd(OAc)₂ | HCO₂H/NEt₃ | DMF/H₂O, 80 °C, 24 h | 1-Phenylethan-1-ol | 98 |
| Diphenylacetylene | bis-NHC–Ag/Pd(OAc)₂ | HCO₂H/NEt₃ | DMF/H₂O, 80 °C, 24 h | (Z)-1,2-diphenylethene | 96 |
| 4-Vinyl-1-cyclohexene | (NHC)Pd(II)H | (transfer) | THF, 50-70 °C | Ethylbenzene | >99 |
| Limonene | (NHC)Pd(II)H | (transfer) | THF, 50-70 °C | p-Cymene | 98 |
Allylic Functionalization Reactions
Allylic functionalization, particularly the Tsuji-Trost reaction, is a cornerstone of palladium catalysis for C-C and C-X bond formation. The use of NHC ligands has significantly advanced these reactions, offering highly stable and active catalytic species.
In the realm of asymmetric catalysis, chiral NHC-Pd(II) complexes are employed to control the stereochemical outcome of allylic alkylation reactions. One strategy involves the use of chelating ligands that incorporate a chiral element alongside the NHC moiety, such as an amino group or an oxazoline.
Research has shown that chiral amino-N-heterocyclic carbene ligands can be used to generate chelating NHC-amino palladium(II) complexes in situ from their corresponding silver(I) complexes. researchgate.net These catalysts have been evaluated in the asymmetric allylic alkylation of standard substrates like 1,3-diphenylallyl acetate with dimethyl malonate. The enantiomeric excesses (ee) achieved are influenced by the specific structure of the chiral ligand. researchgate.net For instance, enantiomeric excesses of up to 80% have been reported with optimized ligands, demonstrating the potential of these systems for stereoselective C-C bond formation. researchgate.net
Table 2: Asymmetric Allylic Alkylation using Chiral NHC-Pd(II) Catalysts
| Allylic Substrate | Nucleophile | Chiral Ligand Type | Base | Product | Yield (%) | ee (%) |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | NHC-amino | BSA/KOAc | (S)-dimethyl 2-(1,3-diphenylallyl)malonate | >95 | up to 80 |
| rac-1,3-Diphenylallyl acetate | Sodium diethyl malonate | NHC-oxazoline | N/A | (S)-diethyl 2-(1,3-diphenylallyl)malonate | 92 | 15 |
| cinnamyl acetate | Dimethyl malonate | NHC-amino | BSA/KOAc | dimethyl 2-cinnamylmalonate | >95 | N/A |
NHC-Pd(II) complexes are also competent catalysts for oxidation reactions, where their stability under oxidative conditions is a significant advantage over more sensitive phosphine (B1218219) ligands. rsc.org While direct allylic oxidation is a specific subset, the principles are demonstrated in related transformations like alcohol oxidation.
In these reactions, the NHC-Pd(II) complex often facilitates the oxidation of a substrate, with a terminal oxidant like molecular oxygen reoxidizing the palladium catalyst to complete the catalytic cycle. rsc.org For example, mixed NHC-PR₃ palladium complexes have been shown to be efficient for the aerobic oxidation of alcohols. rsc.org The mechanism involves the substrate being oxidized by the Pd(II) center, which is subsequently reoxidized by O₂, typically without direct oxygen transfer to the substrate. rsc.org
While specific examples focusing exclusively on the allylic oxidation of a C-H bond catalyzed by NHC-Pd(II)-Ox systems are specialized, the established reactivity of these complexes in oxidative catalysis, particularly in Wacker-type reactions and alcohol oxidations, provides a strong foundation for their application in more complex allylic functionalizations. rsc.org The robustness of the Pd-NHC bond is crucial for maintaining catalyst integrity and activity under the often harsh conditions of oxidation reactions. rsc.org
Mechanistic Studies and Catalytic Cycle Elucidation
General Catalytic Cycles for NHC-Pd(II)-Ox Catalysis
The generally accepted catalytic cycle for cross-coupling reactions involving NHC-Pd(II) precatalysts serves as a foundational model. This cycle is initiated by the reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species. The cycle then proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Detailed Steps of the Catalytic Cycle:
Activation of the Precatalyst: The NHC-Pd(II)-Oxalate precatalyst is first reduced to a catalytically active Pd(0) species, often formulated as (NHC)Pd(0). This reduction can be facilitated by various reagents in the reaction mixture, such as amines, phosphines, or organometallic reagents.
Oxidative Addition: The (NHC)Pd(0) species reacts with an organic halide (R-X), leading to the oxidative addition of the R-X bond to the palladium center. This step forms a Pd(II) intermediate, [(NHC)Pd(R)(X)].
Transmetalation: The subsequent step involves the transfer of an organometallic reagent (R'-M) to the palladium complex. This results in the formation of a new Pd(II) intermediate, [(NHC)Pd(R)(R')], and a metal salt (M-X).
Reductive Elimination: The final step is the reductive elimination from the [(NHC)Pd(R)(R')] intermediate, which forms the desired cross-coupled product (R-R') and regenerates the catalytically active (NHC)Pd(0) species, allowing the catalytic cycle to continue.
Oxidative addition is a critical step in the catalytic cycle, and its mechanism can vary depending on the nature of the NHC ligand and the substrate. For NHC-Pd(0) complexes, two primary pathways for oxidative addition have been proposed: a dissociative mechanism and an associative mechanism.
The dissociative mechanism involves the initial dissociation of one NHC ligand from a bis-NHC palladium(0) complex, [Pd(NHC)₂], to form a highly reactive mono-NHC palladium(0) species, [Pd(NHC)]. This species then undergoes oxidative addition with the aryl halide. In contrast, the associative mechanism involves the direct reaction of the bis-NHC palladium(0) complex with the aryl halide. The preferred pathway is influenced by the steric bulk of the NHC ligand.
Kinetic studies on the oxidative addition of aryl chlorides to [Pd(NHC)₂] complexes have shown that these reactions often proceed through a dissociative mechanism. The relative rates of oxidative addition are influenced by the electronic properties of the substituents on the aryl chloride. For instance, electron-withdrawing groups on the aryl halide can facilitate oxidative addition.
Computational studies have further elucidated the intricacies of oxidative addition pathways. For 12-electron Pd(0) complexes, a 3-centered concerted mechanism is often favored, where the palladium simultaneously interacts with the ipso-carbon and the halide. For 14-electron Pd(0) complexes, a nucleophilic displacement mechanism can also be operative.
The rate of reductive elimination can be influenced by several factors, including the electronic properties of the NHC ligand and the nature of the groups being coupled. More electron-donating NHC ligands can increase the electron density at the palladium center, which may facilitate the reductive elimination process. nih.gov Conversely, very bulky NHC ligands can also promote reductive elimination by creating steric strain in the Pd(II) intermediate, which is relieved upon product formation. nih.gov
Studies on three-coordinate norbornylpalladium amido complexes ligated by bulky NHC ligands have shown that reductive elimination to form alkylamines is a key step. The rates of this process are sensitive to the electronic and steric properties of both the amido and the NHC ligands. nih.gov
The nature of the NHC ligand can also influence the rate of transmetalation. The strong trans-effect of NHC ligands can facilitate the dissociation of other ligands, creating a vacant coordination site for the incoming organometallic reagent.
Beta-hydride elimination is a common decomposition pathway for organopalladium intermediates that possess a β-hydrogen on an alkyl ligand. This process involves the transfer of a hydride from the β-carbon of the alkyl group to the palladium center, forming a palladium-hydride species and an alkene. This is generally an undesirable side reaction in cross-coupling as it leads to the formation of byproducts and deactivation of the catalyst.
However, in certain catalytic reactions, β-hydride elimination is a key mechanistic step. For example, in the Heck reaction, this step is essential for product formation. In the context of cross-coupling, the stability of the (NHC)Pd(II)H species can be influenced by the NHC ligand and other components of the reaction mixture. N-heterocyclic carbene ligands have been shown to stabilize Pd(II)-hydride species, which can in turn participate in desired catalytic cycles such as transfer-dehydrogenation.
Other deactivation pathways for NHC-Pd(II) catalysts can include the formation of palladium black (Pd(0) nanoparticles) or inactive Pd(I) species. The strong Pd-NHC bond generally imparts high stability to the catalytic species, minimizing such deactivation pathways. nih.gov
Role of the NHC Ligand in Modulating Electronic and Steric Environment at Palladium Center
The N-heterocyclic carbene ligand plays a pivotal role in the efficacy of NHC-Pd(II)-Oxalate catalysts. Its influence stems from its unique electronic and steric properties, which can be systematically tuned to optimize catalytic performance.
Electronic Effects:
NHCs are strong σ-donating ligands with weak π-accepting properties. acs.org This strong σ-donation increases the electron density on the palladium center, which has several important consequences for the catalytic cycle:
Facilitation of Oxidative Addition: The increased electron density on the palladium(0) center makes it more nucleophilic, thereby promoting the oxidative addition of even challenging substrates like aryl chlorides. nih.gov
Stabilization of the Catalytic Species: The strong Pd-NHC bond contributes to the high stability of the active catalyst, preventing decomposition and allowing for high turnover numbers, often at low catalyst loadings and high temperatures. nih.gov
Influence on Reductive Elimination: The electron-donating nature of the NHC can also influence the rate of reductive elimination, a key product-forming step. nih.gov
The electronic properties of NHC ligands can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is determined from the CO stretching frequencies of corresponding metal-carbonyl complexes.
Steric Effects:
The steric bulk of NHC ligands is another crucial factor that can be readily modified by changing the substituents on the nitrogen atoms of the heterocyclic ring. The steric environment around the palladium center has a profound impact on the catalytic activity:
Promotion of Reductive Elimination: Bulky NHC ligands can create steric crowding around the palladium center in the Pd(II) intermediate, which is relieved upon reductive elimination. This steric pressure can accelerate the rate of product formation and catalyst turnover. nih.gov
Stabilization of Monoligated Species: The steric bulk of NHC ligands can favor the formation of monoligated (NHC)Pd(0) species, which are often the most catalytically active.
Control of Selectivity: The steric properties of the NHC ligand can influence the regioselectivity and stereoselectivity of certain reactions by controlling the approach of the substrates to the metal center.
The steric bulk of NHC ligands is often quantified by the percent buried volume (%Vbur), which represents the percentage of the space around the metal center that is occupied by the ligand.
The interplay of these electronic and steric effects allows for the fine-tuning of the catalytic properties of NHC-Pd(II)-Oxalate complexes for specific applications.
Interactive Data Table: Properties of Common NHC Ligands
| Ligand | TEP (cm⁻¹) | %Vbur |
| IMes | 2050 | 37.1 |
| SIMes | 2049 | 36.3 |
| IPr | 2049 | 43.5 |
| SIPr | 2048 | 44.5 |
| IAd | 2048 | 34.2 |
Table data is based on established values in organometallic chemistry literature.
Influence of the Oxalato Ligand on Catalytic Performance and Selectivity
While extensive research has elucidated the role of NHC ligands in palladium catalysis, specific studies detailing the influence of the oxalate (B1200264) ligand in NHC-Pd(II)-Oxalate catalysts are limited in the publicly available scientific literature. However, based on the known coordination chemistry of oxalate and its behavior in other transition metal-catalyzed reactions, its potential effects on catalytic performance and selectivity can be considered.
The oxalate anion (C₂O₄²⁻) is a bidentate ligand that forms a stable five-membered chelate ring with the palladium center. This chelation can impart significant stability to the precatalyst. The oxalate ligand can be considered a "throw-away" or ancillary ligand, meaning it is displaced during the activation of the Pd(II) precatalyst to the active Pd(0) species.
Potential Roles of the Oxalate Ligand:
Precatalyst Stability: The bidentate nature of the oxalate ligand can enhance the stability of the Pd(II) precatalyst, making it more robust and easier to handle compared to complexes with monodentate ancillary ligands.
Activation Pathway: The dissociation of the oxalate ligand is a key step in the activation of the precatalyst. The strength of the palladium-oxalate bonds will influence the conditions required for this activation step.
Redox Properties: Oxalate can be susceptible to oxidation, potentially playing a role in the in-situ reduction of Pd(II) to Pd(0). In some photochemical applications, oxalate salts have been used as reductants.
It is important to note that without direct experimental or computational studies on NHC-Pd(II)-Oxalate catalysts, these proposed influences remain theoretical. Further research is necessary to fully elucidate the specific role of the oxalate ligand in modulating the catalytic performance and selectivity of these promising catalysts.
Chelation Effects and Stability of the Oxalato Moiety
The oxalate anion (ox²⁻) functions as a bidentate chelating agent, binding to the palladium(II) ion through two oxygen atoms. youtube.com This chelation results in the formation of a stable five-membered ring structure. researchgate.net This phenomenon, known as the "chelate effect," renders the palladium-oxalato complex significantly more stable than analogous palladium(II) complexes with monodentate oxygen-donor ligands. nih.gov
Spectrophotometric studies have been conducted to quantify the thermodynamic stability of palladium(II)-oxalato complexes in aqueous solutions. nih.gov These investigations provide crucial data on the equilibrium constants and thermodynamic parameters associated with their formation, underscoring the stability of the precatalyst. nih.gov The palladium oxalato complexes are found to be substantially more stable than palladium(II) complexes with monodentate O-bonding ligands, a stability attributed to the chelate effect. nih.gov
| Thermodynamic Parameter | Value | Conditions |
|---|---|---|
| log₁₀β°₁ for Pd²⁺ + ox²⁻ ⇄ [Pd(ox)] | 9.04 ± 0.06 | 298.2 K, Zero Ionic Strength |
| log₁₀β°₂ for Pd²⁺ + 2ox²⁻ ⇄ [Pd(ox)₂]²⁻ | 13.1 ± 0.3 | 298.2 K, Zero Ionic Strength |
| ΔH for [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ | -33 ± 3 kJ·mol⁻¹ | 298.2 K, 1.00 M HClO₄ |
| ΔS for [Pd(H₂O)₄]²⁺ + H₂ox ⇄ [Pd(H₂O)₂(ox)] + 2H₃O⁺ | -48 ± 11 J·K⁻¹·mol⁻¹ | 298.2 K, 1.00 M HClO₄ |
Table 1: Thermodynamic data for the formation of Palladium(II) oxalate complexes. Data sourced from spectrophotometric studies. nih.gov
Identification and Characterization of Active Catalytic Species (e.g., Pd(0) vs. Pd(II) vs. Pd(IV))
A central question in palladium catalysis is the nature of the true catalytic species. For many cross-coupling reactions, it is widely accepted that the NHC-Pd(II) precatalyst is reduced in situ to a monoligated NHC-Pd(0) species, which is the active catalyst that initiates the cycle. nih.govacs.org This reduction can be effected by various reagents in the reaction mixture, such as organometallic coupling partners or other nucleophiles. acs.org
The catalytic cycle most commonly invoked for cross-coupling reactions is the Pd(0)/Pd(II) cycle. This cycle involves three key steps:
Oxidative Addition : The active NHC-Pd(0) species reacts with an organic halide (R-X), leading to its oxidation to a Pd(II) intermediate, (NHC)Pd(R)(X).
Transmetalation : The (NHC)Pd(R)(X) complex reacts with a second coupling partner (e.g., an organoboron compound in Suzuki coupling), replacing the halide with the second organic group to form (NHC)Pd(R)(R').
Reductive Elimination : The diorganopalladium(II) complex eliminates the final product (R-R'), regenerating the NHC-Pd(0) catalyst, which can then begin a new cycle. mdpi.com
While the Pd(0)/Pd(II) cycle is prevalent, some reaction mechanisms may involve a Pd(II)/Pd(IV) pathway, particularly in C-H functionalization reactions. In such cases, the Pd(II) intermediate undergoes oxidation to a Pd(IV) species before reductive elimination occurs. The specific pathway is highly dependent on the substrates, ligands, and reaction conditions. In some instances, particularly under certain reaction conditions, the molecular catalyst can aggregate to form palladium nanoparticles, which may themselves be the active catalytic species or serve as a reservoir for active, soluble palladium species. acs.org
Spectroscopic Techniques for In Situ Mechanistic Probes
To unravel the complex mechanisms of catalysis, researchers employ a variety of sophisticated spectroscopic techniques. These methods allow for the direct observation of the catalyst and reacting species under operational conditions (in situ or operando), providing invaluable insights into reaction kinetics, intermediate species, and the state of the catalyst. mpg.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for studying catalytic reactions in real-time. mpg.defu-berlin.de By setting up the reaction directly within an NMR tube, it is possible to monitor the concentrations of reactants, products, and any observable intermediates as the reaction progresses. fu-berlin.de This provides detailed kinetic data, helping to establish rate laws and understand the influence of various reaction parameters. mpg.de
For NHC-Pd catalyzed reactions, ¹H, ¹³C, and ³¹P (if phosphine (B1218219) ligands are present for comparison) NMR are commonly used. nih.gov Electrophoretic NMR (eNMR) is an emerging technique that can distinguish between charged and neutral species in solution, which is particularly useful for identifying cationic or anionic intermediates within a catalytic cycle. nih.gov Hyperpolarized NMR can dramatically increase signal sensitivity, enabling the detection of low-concentration intermediates that would otherwise be unobservable. nih.gov
The Kinetic Isotope Effect (KIE) is a fundamental tool for elucidating reaction mechanisms, specifically for identifying the rate-determining step of a catalytic cycle. researchgate.net This method involves comparing the rate of a reaction using a substrate with a specific atom (commonly hydrogen) to the rate of the same reaction using a substrate where that atom has been replaced by its heavier isotope (e.g., deuterium).
If the bond to this atom is broken or formed in the slowest step of the reaction, a significant difference in reaction rates will be observed (a primary KIE). For instance, in a C-H activation step, replacing the C-H bond with a C-D bond would lead to a slower reaction rate. A KIE value (kH/kD) significantly greater than 1 suggests that C-H bond cleavage is involved in the rate-determining step. Conversely, a KIE value close to 1 indicates that this bond-breaking event occurs in a fast step either before or after the rate-determining step. researchgate.net
X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideally suited for probing the electronic structure and local coordination environment of the metal center in a catalyst under in situ or operando conditions. acs.orgrsc.org XAS experiments are often performed at synchrotrons to access the high-energy X-rays required. rsc.orgscispace.com The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES : The XANES region is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgdesy.de By analyzing the absorption edge energy, one can directly monitor changes in the palladium oxidation state (e.g., from Pd(II) in the precatalyst to Pd(0) in the active species) during the catalytic reaction. acs.orgdesy.de
EXAFS : The EXAFS region provides information about the local atomic structure around the palladium center, including the identity of neighboring atoms, coordination numbers, and interatomic distances. desy.de This allows for the characterization of the ligand sphere around the palladium throughout the catalytic cycle.
Together, these techniques provide a powerful, real-time picture of the catalyst's evolution, helping to confirm the operative oxidation states and coordination changes proposed in the catalytic cycle. acs.orgrsc.org
Ligand Design Principles and Structure Activity Relationships
Rational Design of NHC Ligands for Optimized Performance
The NHC ligand, directly coordinated to the palladium center, plays a pivotal role in modulating the catalyst's behavior. Its strong σ-donating ability enhances the electron density at the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition. mdpi.comsigmaaldrich.com The design of the NHC ligand can be approached by modifying the N-substituents, altering the carbene ring's backbone, introducing chirality, or employing less conventional carbene structures. nih.govresearchgate.net
Impact of N-Substituent Steric and Electronic Properties
The substituents attached to the nitrogen atoms of the NHC ring are crucial determinants of the catalyst's steric environment and electronic nature. The strategic manipulation of these groups allows for the creation of a tailored catalytic pocket around the palladium center.
Steric Effects: Bulky N-substituents, such as mesityl or diisopropylphenyl groups, create a sterically hindered environment around the palladium atom. This steric bulk can promote the formation of monoligated Pd(0) species, which are often the active catalysts in cross-coupling reactions. nih.gov Furthermore, this steric hindrance can accelerate the reductive elimination step, the final stage of many catalytic cycles, leading to faster product formation. mdpi.com The influence of N-substituent bulk on catalytic activity is a well-established principle in NHC-Pd catalysis in general and is a key consideration in the design of NHC-Pd(II)-Oxalato systems. sigmaaldrich.com
Electronic Effects: The electronic properties of the N-substituents also significantly impact catalytic activity. Electron-donating groups on the N-aryl substituents increase the electron-donating capacity of the NHC ligand. This, in turn, enhances the electron density on the palladium center, which can facilitate the oxidative addition of substrates. Conversely, electron-withdrawing groups can diminish the catalyst's activity by reducing the electron-donating strength of the NHC ligand. The functionalization of the NHC ligand with different substituent groups is a key strategy for designing complexes with desired electronic properties for specific applications. nih.govresearchgate.net
A comparative representation of how different N-substituents can influence catalyst performance is conceptualized in the interactive table below.
| N-Substituent | Steric Bulk | Electronic Effect | Expected Impact on Catalytic Activity |
| Methyl | Low | Electron-donating | Moderate activity, potential for catalyst decomposition. |
| Isopropyl | Medium | Electron-donating | Increased activity and stability compared to methyl. |
| Mesityl | High | Electron-donating | High activity and stability, promotes reductive elimination. |
| 2,6-Diisopropylphenyl | Very High | Electron-donating | Excellent activity and stability, particularly for challenging substrates. |
Backbone Modifications of the Carbene Ring
Alterations to the backbone of the NHC ring itself provide another avenue for tuning the catalyst's properties. Modifications can include changing the ring size, introducing unsaturation, or appending functional groups. For instance, expanding the traditional five-membered imidazolylidene ring to a seven-membered ring has been shown to create unique steric environments that can lead to improved enantioselectivity in certain asymmetric reactions. nih.gov While specific studies on NHC-Pd(II)-Oxalato catalysts with extensive backbone modifications are still emerging, the principles derived from broader NHC-Pd chemistry suggest this is a promising area for catalyst optimization. For example, incorporating galactopyranoside units into the NHC backbone has been explored to create water-soluble catalysts with unique properties. nih.gov
Introduction of Chirality for Enantioselective Transformations
The synthesis of enantiomerically pure compounds is a significant goal in modern chemistry. The introduction of chiral elements into the NHC ligand is a primary strategy for achieving enantioselectivity in palladium-catalyzed reactions. Chirality can be incorporated in several ways:
Chiral N-Substituents: Attaching chiral groups to the nitrogen atoms of the NHC ring.
Chiral Backbone: Using a carbene ring that possesses inherent chirality.
Atropisomeric Chirality: Employing bulky N-aryl substituents that exhibit restricted rotation, creating a chiral axis.
Axially chiral mono(NHC)–Pd(II) complexes with a 1,1'-biphenyl backbone have been successfully prepared and have shown good catalytic activities in asymmetric reactions. rsc.org The development of enantiomerically-resolved, axially-chiral seven-membered N-heterocyclic carbene ligands for palladium has also been described, achieving moderate success in asymmetric aerobic oxidative cyclization reactions. nih.gov While the application of chiral NHC-Pd(II)-Oxalato catalysts is a developing field, these strategies provide a clear roadmap for the design of catalysts for enantioselective transformations. nih.gov
Abnormal N-Heterocyclic Carbenes (aNHC) and Mesoionic Carbenes
Beyond the conventional imidazol-2-ylidenes, other classes of NHCs, such as abnormal N-heterocyclic carbenes (aNHCs) and mesoionic carbenes (MICs), have garnered significant attention.
Abnormal N-Heterocyclic Carbenes (aNHCs): In aNHCs, the carbene center is not located at the typical C2 position of the heterocyclic ring. These carbenes are generally stronger σ-donors than their normal counterparts. This enhanced electron-donating ability can lead to highly active catalysts. Stable aNHCs have been successfully employed in designing a range of catalysts, including those based on Pd(II), for various organic transformations. rsc.org
Mesoionic Carbenes (MICs): MICs are another class of carbenes with strong σ-donating properties. Their electronic character makes them excellent ligands for stabilizing metal centers and promoting catalytic activity. Palladium(II) complexes bearing mesoionic carbene ligands have been synthesized and utilized as effective catalysts in a variety of coupling reactions. nih.govnih.govresearchgate.net The exploration of aNHC- and MIC-Pd(II)-Oxalato catalysts represents a promising frontier for the development of highly active and robust catalytic systems.
Customization of the Oxalato Ligand
While the NHC ligand has been the primary focus of design efforts, the oxalato ligand also offers opportunities for catalyst tuning, albeit to a lesser extent.
Substituted Oxalato Derivatives and Their Influence on Reactivity
Although the systematic investigation of substituted oxalato ligands within the NHC-Pd(II)-Ox catalyst framework is not yet extensively documented, the principles of ligand electronic effects suggest that this could be a viable strategy for fine-tuning catalytic performance. Further research in this area is needed to fully elucidate the structure-activity relationships associated with the oxalato ligand.
Understanding Ligand Exchange Dynamics
Ligand exchange is a fundamental process in the activation of NHC-Pd(II) precatalysts to the catalytically active Pd(0) species. The nature of the ancillary ligands attached to the Pd(II) center governs the dynamics of this activation step.
A common class of precatalysts, [Pd(NHC)(allyl)Cl], relies on the displacement of the allyl group to generate the active catalyst. The activation pathway for these complexes can involve nucleophilic addition to the allyl ligand or halide displacement by a base, followed by reductive elimination. nih.gov However, a more efficient activation mechanism is observed in NHC-Pd(II) chloro-dimer complexes, such as [Pd(NHC)(μ-Cl)Cl]₂. nih.gov In these systems, the activation proceeds via a facile dissociation of the dimer into monomeric species, rather than requiring the displacement of a strongly bound "throw-away" ligand like the allyl group. nih.gov This dissociation pathway is often more favorable and avoids the generation of waste products associated with the displaced ligand. nih.gov The energy required for this dimer cleavage is influenced by the steric bulk of the NHC ligand; for instance, the energy cost for cleavage increases with larger NHC ligands like IPr*. nih.gov This highlights a key design principle: the ancillary ligand should be stable enough to provide air and moisture resistance to the precatalyst but labile enough to be easily removed to initiate the catalytic cycle. nih.gov
Correlation of Catalyst Structure with Turnover Number (TON) and Turnover Frequency (TOF)
Steric and Electronic Tuning of NHC Ligands: The steric bulk and electronic properties of the NHC ligand are paramount. Strong σ-donating NHCs enhance the electron density at the palladium center, which facilitates the crucial oxidative addition step in the catalytic cycle and contributes to the high stability of the active species. nih.gov Simultaneously, the steric bulk of the substituents on the NHC ligand can promote the reductive elimination step, thus accelerating catalyst turnover. nih.gov For example, modifying NHC ligands with bulky yet flexible groups can suppress the formation of inactive dimeric species, leading to higher catalytic activity. rsc.org
Ancillary Ligand and Precatalyst Architecture: The choice of "throw-away" or ancillary ligands in the precatalyst structure is also critical. As mentioned, replacing the allyl ligand in [Pd(NHC)(allyl)Cl] complexes with a bridging chloride to form dimers like [Pd(NHC)(μ-Cl)Cl]₂ leads to some of the most reactive Pd(II)-NHC catalysts developed to date. nih.gov This structural change not only provides a more facile activation pathway but also prevents the formation of certain inactive off-cycle species, directly contributing to higher TONs. nih.gov For instance, the [Pd(IPr)(μ-Cl)Cl]₂ catalyst demonstrated a remarkable TON of 14,800 in an amide cross-coupling reaction. nih.gov
The following interactive table summarizes research findings on the correlation between the structure of various NHC-Pd(II) catalysts and their corresponding TONs in specific cross-coupling reactions.
| Catalyst Structure | Reaction Type | Key Structural Feature | Achieved TON | Reference |
|---|---|---|---|---|
| [Pd(IPr)(μ-Cl)Cl]₂ | Amide Cross-Coupling | Chloro-dimer structure, facile dissociation | 14,800 | nih.gov |
| [(IPr)Pd(OAc)₂] | Intramolecular C-H Arylation | Carboxylate ancillary ligands | Substantially improved with IPr·HCl additive | nih.gov |
| RNH-functionalized 1,2,4-triazol-5-ylidene Pd complexes | Suzuki–Miyaura Coupling | NH-acidic substituent on NHC ligand | > 2x higher than non-functionalized analogues | rsc.org |
| Galactopyranoside-substituted Pd-NHC complexes | Stille and Suzuki–Miyaura Coupling | Carbohydrate-functionalized NHC ligand | Increased by >3x at lower catalyst loading | nih.gov |
Catalyst Stability and Decomposition Pathways
While NHC-Pd(II) complexes are renowned for their robustness, they are susceptible to deactivation and decomposition under certain catalytic conditions. Understanding these pathways is crucial for extending catalyst lifetime and maintaining high efficiency.
NHC-Pd(II) complexes generally exhibit remarkable stability towards air, moisture, and heat, a significant advantage over many traditional phosphine-based catalysts. acs.orgmdpi.com This stability is largely attributed to the inherent properties of the NHC ligand. nih.gov
Strong Pd-C Bond: The bond between the palladium center and the carbene carbon of the NHC ligand is exceptionally strong, making the ligand less prone to dissociation compared to phosphines. nih.gov
Steric Protection: The bulky substituents typically present on the NHC ring (e.g., mesityl, diisopropylphenyl groups) provide steric shielding to the metal center, protecting it from decomposition pathways and unwanted side reactions. nih.gov
Electronic Effects: The strong σ-donating nature of NHCs stabilizes the electron-deficient palladium center. nih.gov
Ancillary Ligands: The choice of ancillary ligands in the precatalyst structure is also a key factor. Well-defined precatalysts like [(NHC)Pd(allyl)Cl] or [Pd(NHC)(μ-Cl)Cl]₂ are designed to be stable solids that can be handled and stored in air without significant degradation. nih.govnih.govorganic-chemistry.org
While ligand dissociation is essential for catalyst activation, it can also initiate deactivation pathways. The primary goal is the formation of a monoligated Pd(0)-NHC species, which is the active catalyst. nih.gov However, if the NHC ligand itself dissociates from the metal center, it can lead to the formation of palladium black or nanoparticles, which may have different and often lower catalytic activity. researchgate.net
Beyond aggregation, several other off-cycle species and deactivation mechanisms can compromise the performance of NHC-Pd(II) catalysts. These processes involve transformations of the catalyst into inactive or less active forms. acs.orgnih.gov
One of the most detrimental deactivation processes is reductive elimination involving the NHC ligand itself. researchgate.net This can lead to the formation of an imidazolium (B1220033) salt and reduction of the metal center, effectively destroying the catalyst. researchgate.net
Another critical deactivation pathway, especially in reactions employing strong bases, is O-NHC coupling . nih.govrsc.org In this process, Pd(II) complexes react with oxygen-containing bases (e.g., hydroxides, alkoxides) to yield Pd(0) species and a 2(5)-oxo-substituted azole (azolone). nih.gov The NHC ligand essentially acts as an internal reductant, leading to the cleavage of the stable Pd-NHC bond and the formation of "NHC-free" palladium species. nih.govrsc.org This decomposition can completely shut down catalytic cycles that rely on the molecular M/NHC complex as the active species. nih.gov The propensity for O-NHC coupling represents a significant stability issue for Pd/NHC systems in numerous base-mediated reactions. rsc.org
Computational Chemistry Approaches to Nhc Pd Ii Ox Catalysis
Density Functional Theory (DFT) Studies of Reaction Mechanismsresearchgate.netnih.gov
Density Functional Theory (DFT) has emerged as the predominant computational method for investigating the mechanisms of reactions catalyzed by NHC-Pd(II) complexes. researchgate.net DFT calculations allow for a detailed exploration of the potential energy surface, enabling the identification of intermediates and transition states involved in the catalytic cycle. This theoretical scrutiny is crucial for understanding fundamental steps such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. rsc.organanikovlab.ruacs.orgnih.gov
For instance, DFT studies have been instrumental in elucidating the activation pathways of air-stable NHC-Pd(II) precatalysts. nih.gov Computational analyses have provided key insights into the activation of NHC–Pd(II) chloro dimer complexes, rationalizing their superior catalytic performance compared to other palladium catalysts. nsf.gov These studies help in designing more efficient catalysts by revealing the energetic barriers of each elementary step. rsc.org
A central aspect of DFT studies is the computation of energy profiles for the entire catalytic cycle. These profiles map the relative Gibbs free energies of reactants, intermediates, transition states, and products. By identifying the highest energy barrier along the reaction coordinate, the rate-determining step of the reaction can be determined. nih.gov For example, in a study on the hydrazination of aryl halides, DFT calculations identified the reductive elimination process as the rate-determining step, with a calculated free energy barrier of 16.5 kcal/mol relative to the pre-reductive elimination intermediate. nih.gov
Characterization of transition states is another critical component. This involves locating the first-order saddle point on the potential energy surface that connects two energy minima (reactants and products or two intermediates). Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For example, in an enantioconvergent Negishi cross-coupling, the key transmetalation transition states were optimized, and the energy barrier for the oxidative addition was calculated to be 10.4 kcal/mol. chinesechemsoc.org
Table 1: Calculated Activation Barriers for Elementary Steps in NHC-Pd Catalyzed Reactions
| Catalytic Step | Reaction System | Calculated Activation Barrier (kcal/mol) | Source |
| Oxidative Addition | Negishi Cross-Coupling | 10.4 | chinesechemsoc.org |
| Oxidative Addition | Alkyne Diboration (NHC ligand) | 9.7 | rsc.org |
| Oxidative Addition | Hydrazination | 15.8 | nih.gov |
| Reductive Elimination | Hydrazination | 16.5 | nih.gov |
This table presents representative data from different studies and is not exhaustive.
To confirm that a calculated transition state correctly connects the reactant and product minima along the reaction pathway, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netnih.gov An IRC calculation follows the path of steepest descent from the transition state structure down to the local minima on both sides of the potential energy surface. This ensures the correct connectivity of the transition state with its corresponding intermediates, validating the proposed reaction mechanism. nih.govntu.edu.sg For example, IRC calculations were used to verify the connectivity of the transition state for the proton transfer from hydrazine (B178648) to a carbonate anion in a late-stage hydrazination reaction. nih.gov
DFT calculations are powerful tools for predicting and rationalizing the regioselectivity and stereoselectivity observed in NHC-Pd(II) catalyzed reactions. By comparing the activation energies of competing reaction pathways leading to different isomers, the favored product can be predicted. The pathway with the lower energy barrier is expected to be the dominant one.
For instance, in the NHC-Pd catalyzed Mizoroki-Heck reaction, DFT has been used to investigate the factors controlling regioselectivity. sci-hub.se These studies revealed that weak interactions between the NHC ligand and the substrates play a crucial role in stabilizing the transition state that leads to the experimentally observed linear product. sci-hub.se Similarly, in enantioselective reactions, DFT can elucidate the origins of stereocontrol by analyzing the transition state structures. Topological analysis of stereocontrolling transition states has revealed that non-covalent interactions, such as π-π stacking and C-H···O interactions, are key to controlling the stereoselectivity. researchgate.net In a study on enantioconvergent cross-coupling, DFT calculations showed that one reaction pathway was 3.7 kcal/mol more favorable, explaining the observed enantioselectivity. chinesechemsoc.org
Electronic Structure Analysis
To gain a deeper understanding of the bonding and electronic properties that drive the catalytic activity, various electronic structure analysis methods are employed. These techniques provide detailed information about charge distribution, orbital interactions, and the nature of chemical bonds within the catalyst and reaction intermediates.
Natural Bond Orbital (NBO) analysis is used to study charge distribution and donor-acceptor interactions between orbitals. It provides a picture of localized bonds and lone pairs, offering insights into the electronic structure of the molecule. NBO analysis can quantify the charge on each atom and describe the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding bonding and reactivity. researchgate.netacs.org For example, NBO analysis of bis(NHC)Pd(II) complexes has been used to investigate the nature of the Pd-C bond and how it is influenced by other ligands and the oxidation state of the metal. rsc.org
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method used to analyze the electron density topology. researchgate.net QTAIM defines atoms and chemical bonds based on the gradient of the electron density. By analyzing the properties at the bond critical points (BCPs), such as the electron density and its Laplacian, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic or closed-shell interactions). rsc.org
Table 2: Representative NBO Charges on Palladium in NHC-Pd(II) Complexes
| Complex Type | NBO Charge on Pd(II) | Source |
| [Pd(NHC)(pyridine)(Cl)] | -0.053 | nih.gov |
| [Pd(NHC)(thione)(Cl)] | -0.061 | nih.gov |
Note: NBO charges are sensitive to the computational method and basis set used. The negative values are attributed to the strong σ-donation from the ligands.
Analysis of charge distribution and frontier molecular orbitals (HOMO and LUMO) provides valuable information about the reactivity of the NHC-Pd(II) catalyst. The distribution of molecular orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. For instance, the localization of the LUMO on the palladium center suggests its susceptibility to nucleophilic attack, a key step in many catalytic cycles. nih.gov
The energy gap between the HOMO and LUMO is also an important indicator of the chemical reactivity of a complex. nih.gov Furthermore, computational studies have quantified the σ-donation and π-back-donation components of the Pd-NHC bond. These analyses consistently show that NHCs are strong σ-donors, which contributes to the stability and reactivity of the resulting palladium complexes. acs.org This strong σ-donation increases the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. researchgate.net
Advanced Topics and Future Directions in Nhc Pd Ii Ox Catalysis
Heterogenization and Immobilization Strategies for Catalyst Reuse
A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which hinders their reuse and can lead to product contamination with trace metals. To address this, various strategies have been developed to heterogenize NHC-Pd(II)-Ox catalysts, making them easily recoverable and reusable without a significant loss of catalytic activity.
The immobilization of NHC-Pd(II)-Ox catalysts on solid supports is a common and effective strategy for heterogenization. The choice of support material is crucial as it can influence the catalyst's stability, activity, and reusability.
Silica (B1680970): Silica-based materials are widely used as supports due to their high surface area, thermal stability, and tunable pore structures. researchgate.net NHC-Pd(II) complexes can be covalently grafted onto the silica surface, which provides a robust linkage that prevents leaching of the catalyst into the reaction medium. researchgate.net These silica-immobilized catalysts have demonstrated good performance in cross-coupling reactions and can often be recycled multiple times. researchgate.net
Magnetic Nanoparticles (MNPs): Magnetic nanoparticles, particularly iron oxide nanoparticles (Fe3O4), have emerged as attractive supports for catalysts. nih.govresearchgate.net Their primary advantage is the ease of separation from the reaction mixture using an external magnet, which is a simple, efficient, and clean method. nih.gov NHC-Pd(II) complexes have been successfully immobilized on the surface of MNPs, often with a silica shell to enhance stability and provide a platform for ligand attachment. nih.govresearchgate.net These magnetic catalysts have shown high activity and can be reused for numerous cycles with minimal loss of efficiency. nih.govresearchgate.net
Polymers: Porous organic polymers (POPs) offer a versatile platform for the immobilization of NHC-Pd(II) catalysts. scispace.comnih.gov These polymers can be functionalized with NHC ligands, followed by coordination with a palladium(II) source. scispace.com The porous nature of these materials allows for good accessibility of the reactants to the catalytic sites. scispace.com Polymer-supported catalysts have demonstrated excellent activity and recyclability in various coupling reactions. scispace.comnih.gov
Table 1: Comparison of Support Materials for NHC-Pd(II)-Ox Catalyst Immobilization
| Support Material | Key Advantages | Example of Application | Reusability |
| Silica | High surface area, thermal stability, tunable porosity. researchgate.net | Suzuki-Miyaura coupling of aryl chlorides and bromides. researchgate.net | Up to five times without significant loss of activity. researchgate.net |
| Magnetic Nanoparticles (Fe3O4) | Easy separation with an external magnet, high surface area. nih.govresearchgate.net | Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net | Reused for at least ten times without considerable loss of activity. researchgate.net |
| Porous Organic Polymers (POPs) | High stability, tunable structure, high catalyst loading. scispace.comnih.gov | Suzuki-Miyaura coupling reaction in an EtOH/H2O solvent. scispace.com | Reused for at least six consecutive cycles without obvious loss of activity. scispace.com |
The application of heterogenized NHC-Pd(II)-Ox catalysts in continuous flow reactors is a growing area of interest. Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. Silica-immobilized NHC-Pd(II) complexes have been successfully employed as catalysts in continuous flow microreactors, demonstrating good activity and stability over extended periods. researchgate.net For instance, in the Suzuki-Miyaura coupling, these catalysts have shown consistent performance for at least two hours on stream. researchgate.net This highlights the potential for developing more efficient and sustainable chemical processes using immobilized NHC-Pd(II)-Ox catalysts in continuous flow.
Catalyst Development for Challenging Substrates and Transformations
A major focus in the development of NHC-Pd(II)-Ox catalysts is to expand their reactivity to include challenging substrates and transformations that are difficult to achieve with traditional catalysts. The strong σ-donating ability of NHC ligands renders the palladium center more electron-rich, facilitating the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions, especially with less reactive substrates. nih.gov
NHC-Pd(II) complexes have proven to be highly effective for the cross-coupling of aryl chlorides, which are more abundant and less expensive than their bromide and iodide counterparts but are also significantly less reactive. researchgate.net Furthermore, these catalysts have enabled extremely challenging coupling reactions, such as the formation of sterically hindered tetra-ortho-substituted biphenyl (B1667301) compounds. nih.gov The development of well-defined NHC-Pd(II) precatalysts has been instrumental in achieving these difficult transformations, as they allow for precise control over the active catalytic species. nih.govnih.gov
Researchers are continuously designing new NHC ligands with tailored steric and electronic properties to further enhance the catalytic activity and expand the scope of NHC-Pd(II)-Ox catalysts to a wider range of challenging substrates and novel chemical transformations. researchgate.net This includes the development of catalysts for C-H activation, amination reactions, and the cross-coupling of amides and esters through the cleavage of traditionally inert C-N and C-O bonds. nih.govnih.gov
Table 2: Examples of Challenging Transformations Catalyzed by NHC-Pd(II)-Ox Catalysts
| Transformation | Substrate Class | Catalyst System | Key Finding |
| Suzuki-Miyaura Coupling | Aryl chlorides | Silica-immobilized NHC-Pd(II) complex | Efficient coupling under mild conditions. researchgate.net |
| Formation of Tetra-ortho-substituted Biphenyls | Sterically hindered aryl halides | Well-defined NHC-Pd(II) precatalysts | Successful synthesis of highly sterically demanding products. nih.gov |
| Buchwald-Hartwig Amination | Aryl chlorides | [(NHC)PdCl2(aniline)] complexes | Highly active for C-N bond formation. nih.gov |
| Cross-coupling of Amides | Amides | Well-defined Pd(II)-NHC complexes | Selective N-C bond cleavage and cross-coupling. nih.gov |
| Cross-coupling of Esters | Esters | Well-defined Pd(II)-NHC complexes | Selective O-C bond cleavage and cross-coupling. nih.gov |
Integration with Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the design of new catalytic processes. NHC-Pd(II)-Ox catalysts are well-suited for integration into more sustainable chemical synthesis due to their high efficiency and stability, which allows for lower catalyst loadings and the use of environmentally friendly reaction media.
Replacing volatile and often toxic organic solvents with greener alternatives is a key goal of sustainable chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. NHC-Pd(II)-Ox catalysts have been successfully employed in various cross-coupling reactions in aqueous media. researchgate.netmdpi.com The use of water as a solvent can sometimes even enhance the catalytic activity. mdpi.com
Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. uniba.itresearchgate.net They are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit properties similar to ionic liquids but are often cheaper, less toxic, and biodegradable. uniba.itresearchgate.net NHC-Pd(II)-Ox catalyzed reactions have been successfully performed in DESs, demonstrating the potential of these solvent systems for sustainable chemical synthesis. uniba.it
The high stability and activity of NHC-Pd(II)-Ox catalysts allow for their use at very low concentrations, often in the parts-per-million (ppm) range. nih.gov This is highly desirable as it reduces the cost of the process and minimizes the amount of palladium, a precious and toxic metal, in the final product. The ability to achieve high turnover numbers (TONs) and turnover frequencies (TOFs) is a testament to the efficiency of these catalysts. nih.govnih.gov
From an atom economy perspective, cross-coupling reactions are inherently efficient as they form new bonds with minimal generation of byproducts. The use of highly active NHC-Pd(II)-Ox catalysts further enhances the atom economy by ensuring high conversion of reactants to the desired product, thus minimizing waste. nih.govnih.gov The development of these catalysts aligns with the goal of creating more efficient and environmentally friendly chemical processes. researchgate.net
Synergistic Catalysis and Multimetallic Systems
The concept of synergistic catalysis, where two or more distinct catalytic cycles work in concert to achieve a transformation not possible with either catalyst alone, has become a powerful strategy in organic synthesis. The combination of NHC organocatalysis and palladium catalysis is a prime example of this approach. rsc.org In such systems, the NHC catalyst can activate a substrate, for instance, by generating a Breslow intermediate from an aldehyde, which then interacts with the this compound in a separate, cooperative cycle. rsc.orgrsc.org
This dual activation strategy enables transformations that merge the unique reactivity of NHCs, such as umpolung (polarity inversion), with the versatile cross-coupling capabilities of palladium. rsc.org For example, a cooperative system has been developed for the allylation of NHC-activated aldehydes, leading to the synthesis of various 3-allyl dihydrocoumarin (B191007) derivatives. rsc.org The integration of multiple catalysts, however, presents challenges, including the potential for catalyst quenching or reactivity mismatches between the catalytic cycles. rsc.org Despite these hurdles, the field of NHC/Pd synergistic catalysis has seen significant progress. rsc.org
Multimetallic systems involving NHC-Pd(II)-Ox catalysts are a less explored but promising frontier. The concept involves incorporating a second metal to either modulate the electronic properties of the palladium center, participate directly in the reaction mechanism, or facilitate catalyst regeneration. This approach could lead to enhanced reactivity, selectivity, and stability.
| Synergistic System | Reactants | Product Type | Reference |
| NHC / Pd Cooperative Catalysis | Aldehydes, Allylic Electrophiles | 3-allyl dihydrocoumarins | rsc.org |
| Photoredox / NHC / Pd Catalysis | Alkenes, Aldehydes, Alkyl Halides | Ketones | researchgate.net |
Photoredox and Electrocatalysis with NHC-Pd(II)-Ox Catalysts
The merger of photoredox catalysis with NHC-Pd(II)-Ox systems represents a significant advancement, enabling the formation of radical intermediates under mild conditions using visible light. bohrium.comrsc.org This approach overcomes some limitations of traditional two-electron pathways, particularly in activating substrates like sp3-electrophiles. bohrium.comrsc.org In these dual catalytic systems, a photosensitizer, upon light absorption, can engage in single-electron transfer (SET) with an NHC-bound intermediate or another substrate, generating radical species that then enter the palladium catalytic cycle. researchgate.netnih.gov
This strategy has been successfully applied to the three-component alkylacylation of simple alkenes with aldehydes and unactivated alkyl halides to produce ketones. researchgate.net The reaction proceeds through the generation of alkyl radicals from halides and ketyl radicals from aldehydes, showcasing a cooperative interplay between photoredox, NHC, and palladium catalysis. researchgate.net Similarly, the 1,4-sulfonylacylation of 1,3-enynes to form tetrasubstituted allenyl ketones has been achieved by merging photocatalysis with NHC catalysis, where a key step involves the cross-coupling of allenyl and ketyl radicals. nih.gov
While photoredox catalysis with these systems is a burgeoning field, the application of electrocatalysis is a more nascent area. Electrocatalysis offers an alternative, reagent-free method to generate radical species or drive redox processes within the catalytic cycle. The potential to use electrical current to control the oxidation state of the palladium center or to generate reactive intermediates could lead to new, highly controlled synthetic methodologies.
| Reaction Type | Substrates | Key Intermediates | Catalyst System | Reference |
| Alkylacylation of Alkenes | Alkenes, Aldehydes, Alkyl Halides | Alkyl radicals, Ketyl radicals | Photoredox / NHC / Pd | researchgate.net |
| 1,4-Sulfonylacylation of 1,3-enynes | 1,3-enynes, Aroyl Fluorides, Sulfonyl Compounds | Allenyl radicals, Ketyl radicals | Photoredox / NHC | nih.gov |
Challenges and Opportunities in Catalyst Lifetime and Robustness
A key advantage of NHC-Pd(II) complexes is their generally high stability compared to analogous phosphine-ligated systems. nih.govacs.orgmdpi.com The strong σ-donating properties of the NHC ligand and its steric bulk effectively stabilize the palladium center, contributing to the catalyst's robustness and longevity. nih.govacs.org This stability allows for easy handling, indefinite storage, and often, high turnover numbers (TONs) in catalytic reactions. nih.govsigmaaldrich.com Many well-defined NHC-Pd(II) precatalysts are air- and moisture-stable, which is a significant operational advantage in synthesis. sigmaaldrich.comnih.gov
Despite this inherent stability, catalyst decomposition remains a challenge under certain demanding reaction conditions. nih.gov Potential deactivation pathways include the cleavage of the metal-NHC bond or reductive elimination from a Pd(II) intermediate that leads to inactive palladium species. researchgate.net For instance, some Pd(II) complexes can decompose at elevated temperatures, which can limit their application in certain high-temperature reactions. nih.gov The formation of palladium nanoparticles from molecular Pd-NHC complexes has been observed under Mizoroki-Heck reaction conditions, indicating a pathway where the molecular catalyst can evolve into a heterogeneous one. researchgate.net
| Challenge | Potential Cause | Mitigation Strategy | Reference |
| Catalyst Decomposition | High reaction temperatures, demanding substrates | Use of more stable chiral diamine ligands, optimization of reaction conditions | nih.gov |
| Cleavage of Metal-NHC Bond | Reductive elimination, ligand dissociation | Fine-tuning of NHC ligand's steric/electronic properties, stabilization of in situ formed metal clusters | researchgate.net |
| Air/Moisture Sensitivity (of some Pd(0) systems) | Oxidation of active Pd(0) species | Use of well-defined, air-stable Pd(II) precatalysts with ancillary stabilizing ligands (e.g., anilines, cinnamyl) | nih.gov |
Q & A
Q. What are the standard synthetic protocols for NHC-Pd(II)-Ox catalysts, and how are they characterized?
NHC-Pd(II)-Ox catalysts are typically synthesized via ligand exchange or coordination of pre-formed NHC ligands with Pd(II) precursors. For example, imidazolium salts (NHC precursors) are reacted with Pd(OAc)₂ or PdCl₂ under inert conditions to form stable complexes. Characterization involves nuclear magnetic resonance (NMR) to confirm ligand coordination, X-ray diffraction (XRD) for structural elucidation, and elemental analysis to verify stoichiometry . In heterogeneous systems, mesoporous supports like MCM-41 are functionalized with ionic liquids before Pd(II) immobilization, followed by BET surface area analysis and TEM for morphology validation .
Q. What are the typical catalytic applications of NHC-Pd(II)-Ox in C–C bond formation?
These catalysts excel in cross-coupling reactions:
- Suzuki-Miyaura : NHC-Pd(II)-Ox achieves >90% yields in aryl chloride couplings using K₂CO₃ as a base and toluene as a solvent (0.1 mol% catalyst loading). The presence of electron-withdrawing groups on NHC ligands (e.g., nitrile) enhances oxidative addition kinetics .
- Heck Reactions : Air-stable NHC-Pd(II)-Im complexes catalyze Mizoroki-Heck reactions at 140°C with TBAB as a green solvent, tolerating both activated and deactivated aryl halides .
- C–H Arylation : Direct arylation of benzoxazoles with aryl tosylates proceeds at 130°C using LiOtBu as a base, achieving 71–92% yields .
Advanced Research Questions
Q. How do ligand electronic and steric properties influence catalytic efficiency in NHC-Pd(II)-Ox systems?
The NHC ligand’s electron-donating capacity and steric bulk critically modulate Pd’s reactivity:
- Electronic Effects : NHCs with stronger σ-donor ability (e.g., dihydroimidazole-based ligands) increase Pd electron density, accelerating oxidative addition of aryl chlorides. For example, CX32 (dihydroimidazole NHC) outperforms CX31 (saturated NHC) in Buchwald-Hartwig aminations due to enhanced Pd(0) regeneration .
- Steric Effects : Bulky NHC substituents (e.g., 2,6-diisopropylphenyl) improve selectivity in sterically hindered couplings but may reduce activity in small-molecule substrates .
Q. What methodologies address catalyst deactivation or Pd leaching in heterogeneous NHC-Pd(II)-Ox systems?
- Leaching Analysis : ICP-MS quantifies Pd leaching (e.g., >15 ppm Pd detected in flow reactors after 2 hours) .
- Stabilization Strategies : Immobilizing NHC-Pd(II) on MCM-41 or magnetic nanoparticles reduces aggregation and leaching. Post-reaction hot filtration tests confirm heterogeneous catalysis dominance .
- Regeneration : Washing with dilute HNO₃ followed by re-immobilization restores activity in reused catalysts .
Q. How can conflicting data on substrate scope limitations be resolved?
Discrepancies in substrate compatibility often arise from reaction condition optimization:
- Case Study : Chlorobenzene yields 67% in Heck reactions with 2,4-dimethylstyrene due to steric hindrance, but 2-chlorothiophene achieves >80% yield with electron-deficient styrenes. Adjusting solvent polarity (e.g., using DMAC instead of toluene) or adding TBAB mitigates such issues .
- Control Experiments : Mercury poisoning tests distinguish homogeneous vs. heterogeneous pathways, while kinetic isotope effects (KIEs) probe rate-determining steps .
Mechanistic and Methodological Questions
Q. What experimental techniques elucidate the catalytic cycle of NHC-Pd(II)-Ox in cross-couplings?
- Spectroscopic Methods : In-situ XAFS and NMR track Pd oxidation state changes during Suzuki-Miyaura reactions, confirming Pd(0) intermediates .
- Computational Studies : DFT calculations reveal transition-state geometries, such as lower ΔG‡ for oxidative addition in NHC-Pd(II)-B vs. NHC-Pd(II)-A systems .
- Kinetic Profiling : Rate laws derived from variable-time normalization analysis (VTNA) identify turnover-limiting steps (e.g., reductive elimination in aryl chlorides) .
Q. How do reaction conditions (solvent, base, temperature) impact catalytic outcomes?
- Solvent Choice : Polar aprotic solvents (DMAC, DMF) enhance solubility of aryl chlorides but may destabilize Pd(0). Non-polar solvents (toluene) favor oxidative addition but slow transmetallation .
- Base Selection : Strong bases (LiOtBu) facilitate deprotonation in C–H activation, while weaker bases (K₂CO₃) minimize side reactions in Suzuki couplings .
- Temperature Optimization : Lower temperatures (25–60°C) suffice for electron-deficient substrates, whereas electron-rich substrates require >100°C to overcome activation barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
